molecular formula C8H7BrN2O B13693893 4-bromo-2-methoxy-1H-benzo[d]imidazole

4-bromo-2-methoxy-1H-benzo[d]imidazole

Cat. No.: B13693893
M. Wt: 227.06 g/mol
InChI Key: XAJBRZLYANPBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methoxy-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-methoxy-1H-benzo[d]imidazole typically involves the cyclization of o-phenylenediamine with a suitable brominated and methoxylated precursor. One common method is the condensation of o-phenylenediamine with 4-bromo-2-methoxybenzaldehyde under acidic conditions, followed by cyclization to form the benzimidazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 4-bromo-2-methoxy-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups enhance its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets .

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

4-bromo-2-methoxy-1H-benzimidazole

InChI

InChI=1S/C8H7BrN2O/c1-12-8-10-6-4-2-3-5(9)7(6)11-8/h2-4H,1H3,(H,10,11)

InChI Key

XAJBRZLYANPBNF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(N1)C=CC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.